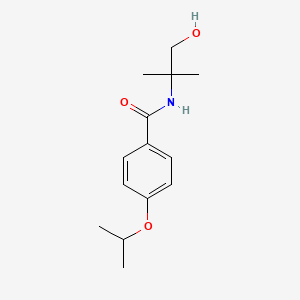

N-(2-hydroxy-1,1-dimethylethyl)-4-isopropoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-1,1-dimethylethyl)-4-isopropoxybenzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, a type of purinergic receptor found in immune cells, neurons, and other tissues. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been widely used as a tool compound to investigate the role of P2X7 receptor in these processes.

Mécanisme D'action

N-(2-hydroxy-1,1-dimethylethyl)-4-isopropoxybenzamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor's orthosteric site and preventing the binding of its endogenous ligand, ATP. This leads to the inhibition of downstream signaling pathways, including the activation of the inflammasome and the release of cytokines.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects, including:

1. Inhibition of cytokine release: this compound inhibits the release of pro-inflammatory cytokines such as IL-1β and TNF-α in various cell types.

2. Reduction of pain behaviors: this compound reduces pain behaviors in animal models of inflammatory and neuropathic pain.

3. Protection against neuronal damage: this compound protects against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-hydroxy-1,1-dimethylethyl)-4-isopropoxybenzamide has several advantages and limitations for lab experiments, including:

Advantages:

1. Selectivity: this compound is a selective antagonist of the P2X7 receptor, with little or no activity against other P2X receptor subtypes.

2. Potency: this compound has a high affinity for the P2X7 receptor, with an IC50 value in the low nanomolar range.

3. Availability: this compound is commercially available from several vendors and can be easily synthesized in a standard organic chemistry laboratory.

Limitations:

1. Off-target effects: this compound may have off-target effects on other proteins or receptors, particularly at high concentrations.

2. Species differences: The effects of this compound may vary between species, and caution should be exercised when extrapolating results from animal models to humans.

3. Pharmacokinetics: The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, have not been extensively studied.

Orientations Futures

There are several future directions for the research on N-(2-hydroxy-1,1-dimethylethyl)-4-isopropoxybenzamide, including:

1. Development of more selective P2X7 receptor antagonists: Although this compound is a selective antagonist of the P2X7 receptor, it may have off-target effects on other proteins or receptors. The development of more selective P2X7 receptor antagonists could help to clarify the role of the P2X7 receptor in various physiological and pathological processes.

2. Investigation of the role of P2X7 receptor in cancer: The P2X7 receptor has been implicated in various aspects of cancer progression, including cell proliferation, migration, and invasion. The role of P2X7 receptor in cancer could be further investigated using this compound and other P2X7 receptor antagonists.

3. Study of the pharmacokinetics and pharmacodynamics of this compound: The pharmacokinetics and pharmacodynamics of this compound have not been extensively studied, and further research in this area could help to optimize its use in preclinical and clinical studies.

In conclusion, this compound is a selective antagonist of the P2X7 receptor that has been widely used as a tool compound in scientific research. It has several advantages and limitations for lab experiments and has been shown to have biochemical and physiological effects in various systems. Further research on this compound and the P2X7 receptor could lead to the development of new therapies for inflammation, pain, and neurodegeneration, among other conditions.

Méthodes De Synthèse

N-(2-hydroxy-1,1-dimethylethyl)-4-isopropoxybenzamide can be synthesized by reacting 4-isopropoxybenzoic acid with 2-tert-butyl-1,1-dimethylethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with thionyl chloride and 2,6-lutidine to form the final product. The synthesis of this compound has been described in several publications and can be performed on a small scale in a standard organic chemistry laboratory.

Applications De Recherche Scientifique

N-(2-hydroxy-1,1-dimethylethyl)-4-isopropoxybenzamide has been used in a wide range of scientific research applications, including:

1. Inflammation: P2X7 receptor activation is known to promote inflammation by inducing the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has been shown to inhibit P2X7 receptor-mediated cytokine release in various cell types, including macrophages, microglia, and astrocytes.

2. Pain: P2X7 receptor activation is also involved in pain processing, and this compound has been shown to reduce pain behaviors in animal models of inflammatory and neuropathic pain.

3. Neurodegeneration: P2X7 receptor activation has been implicated in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has been shown to protect against neuronal damage and cognitive impairment in animal models of these diseases.

Propriétés

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-10(2)18-12-7-5-11(6-8-12)13(17)15-14(3,4)9-16/h5-8,10,16H,9H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWROEVVAOYLSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)

![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)

![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5711460.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)

![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)